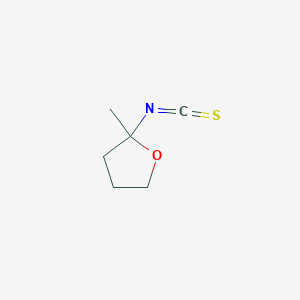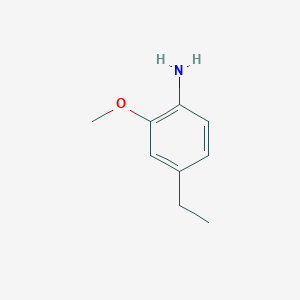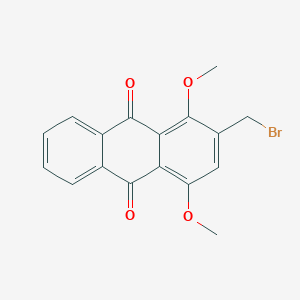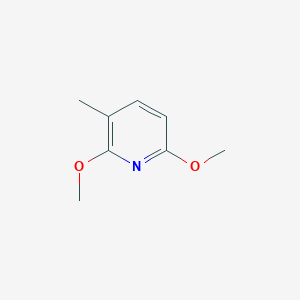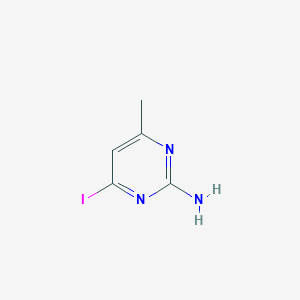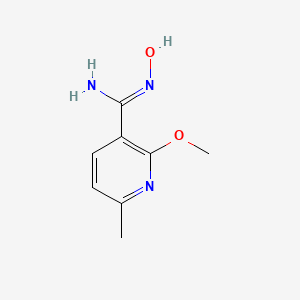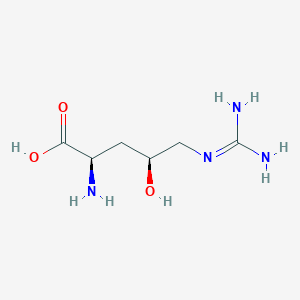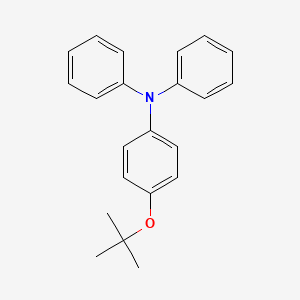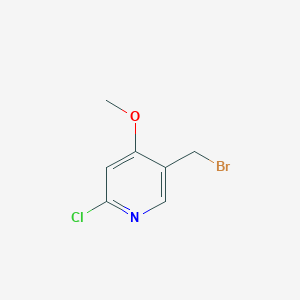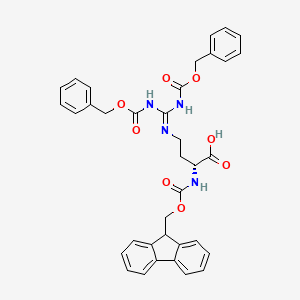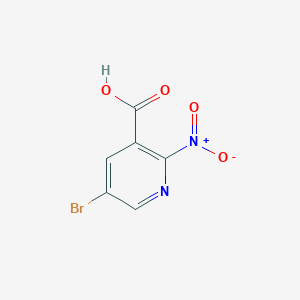
5-Bromo-2-nitronicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-nitronicotinic acid is a chemical compound with the molecular formula C6H3BrN2O4. It is a derivative of nicotinic acid, characterized by the presence of bromine and nitro groups on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitronicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of nicotinic acid, followed by nitration. The reaction conditions often include the use of bromine and nitric acid under controlled temperatures to ensure the selective introduction of the bromine and nitro groups .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a scalable process that ensures high yield and cost-effectiveness. This involves the use of dimethyl terephthalate as a starting material, followed by a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-nitronicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom
Major Products:
Oxidation: Various oxidized derivatives of the compound.
Reduction: 5-Amino-2-nitronicotinic acid.
Substitution: Compounds with different functional groups replacing the bromine atom
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-nitronicotinic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Bromo-2-nitronicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its effects are mediated through the binding to active sites on enzymes or receptors, altering their activity and leading to downstream effects in cellular pathways .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromonicotinic acid
- 2-Bromo-5-fluoronicotinic acid
- 2-Bromo-5-chloronicotinic acid
Comparison: 5-Bromo-2-nitronicotinic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, while 5-Bromonicotinic acid primarily undergoes substitution reactions, the nitro group in this compound allows for additional reduction and oxidation reactions, expanding its utility in various applications .
Eigenschaften
Molekularformel |
C6H3BrN2O4 |
|---|---|
Molekulargewicht |
247.00 g/mol |
IUPAC-Name |
5-bromo-2-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3BrN2O4/c7-3-1-4(6(10)11)5(8-2-3)9(12)13/h1-2H,(H,10,11) |
InChI-Schlüssel |
DVJOLGQZSNSZOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(=O)O)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


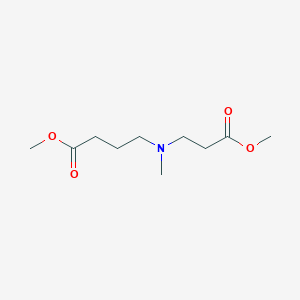
![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
